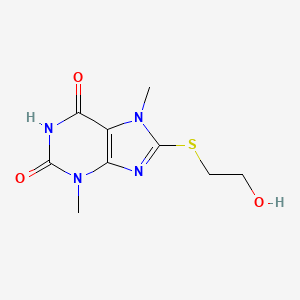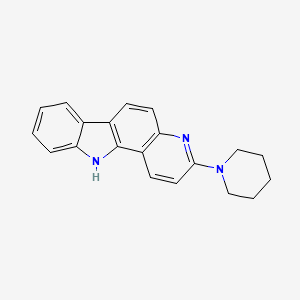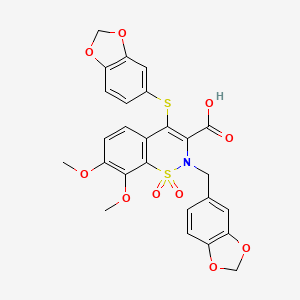
Theobromine, 8-((2-hydroxyethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of theobromine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the theobromine molecule. One common method involves the reaction of theobromine with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of theobromine, 8-((2-hydroxyethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Theobromine, 8-((2-hydroxyethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Theobromine, 8-((2-hydroxyethyl)thio)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and additives
Mécanisme D'action
Theobromine, 8-((2-hydroxyethyl)thio)- exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Theobromine: The parent compound, known for its stimulant and vasodilatory effects.
Caffeine: A similar xanthine alkaloid with more pronounced central nervous system stimulant effects.
Theophylline: Another xanthine derivative used primarily as a bronchodilator.
Paraxanthine: A metabolite of caffeine with similar properties.
Uniqueness
Theobromine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the hydroxyethylthio group, which imparts different chemical and biological properties compared to its parent compound and other similar xanthine derivatives. This modification can enhance its solubility, reactivity, and potential therapeutic applications .
Propriétés
Numéro CAS |
113512-14-4 |
|---|---|
Formule moléculaire |
C9H12N4O3S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16) |
Clé InChI |
ONYAHIBWAGPFSO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















